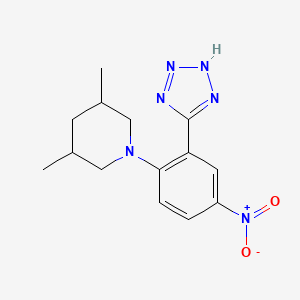
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a benzamide moiety, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the synthesis of the benzodioxane ring. This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amidation Reaction: The benzodioxane intermediate is then subjected to an amidation reaction with 2,4-dimethoxybenzoic acid or its derivatives. This step usually requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in studies investigating its effects on cellular processes and its potential as an antibacterial or anticancer agent.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide is unique due to the presence of the 2,4-dimethoxybenzamide moiety, which imparts distinct chemical and biological properties compared to other benzodioxane derivatives. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-12-4-5-13(15(10-12)21-2)17(19)18-11-3-6-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSVGCATPRIMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5044850.png)
![benzyl [4-oxo-4-(4-pyridinylamino)butyl]carbamate](/img/structure/B5044856.png)
![(5Z)-5-{[3,5-DICHLORO-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5044862.png)
![5-{[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5044863.png)

![11-(2,5-Dimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5044882.png)
![2-[[2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B5044889.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5044892.png)
![2-(4-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5044904.png)
![1-(4-Methoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine](/img/structure/B5044906.png)




